molecular formula C15H18N2O3 B2544537 N-[[2-(Oxan-4-yloxy)pyridin-4-yl]methyl]but-2-ynamide CAS No. 2411240-09-8

N-[[2-(Oxan-4-yloxy)pyridin-4-yl]methyl]but-2-ynamide

Cat. No.: B2544537
CAS No.: 2411240-09-8
M. Wt: 274.32
InChI Key: YNKKPAQSBHWVRN-UHFFFAOYSA-N
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Description

N-[[2-(Oxan-4-yloxy)pyridin-4-yl]methyl]but-2-ynamide is a chemical compound with the molecular formula C15H18N2O3 and a molecular weight of 274.32.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-(Oxan-4-yloxy)pyridin-4-yl]methyl]but-2-ynamide typically involves the following steps:

    Formation of the oxan-4-yloxy group: This step involves the reaction of a suitable pyridine derivative with oxan-4-ol under specific conditions to introduce the oxan-4-yloxy group.

    Introduction of the but-2-ynamide moiety: This step involves the reaction of the intermediate product with but-2-ynoic acid or its derivatives under suitable conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[[2-(Oxan-4-yloxy)pyridin-4-yl]methyl]but-2-ynamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring or the oxan-4-yloxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its interactions with biological molecules and potential biological activities.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound could be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-[[2-(Oxan-4-yloxy)pyridin-4-yl]methyl]but-2-ynamide involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    [2-(Oxan-4-yloxy)pyridin-4-yl]methanamine: This compound shares the oxan-4-yloxy and pyridine moieties but lacks the but-2-ynamide group.

    N-[[2-(Oxan-4-yloxy)pyridin-4-yl]methyl]but-2-ynamide derivatives: Various derivatives can be synthesized by modifying the functional groups within the compound.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[[2-(oxan-4-yloxy)pyridin-4-yl]methyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-2-3-14(18)17-11-12-4-7-16-15(10-12)20-13-5-8-19-9-6-13/h4,7,10,13H,5-6,8-9,11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNKKPAQSBHWVRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCC1=CC(=NC=C1)OC2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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